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Compound of Interest

Compound Name: 4-Hexen-2-one

Cat. No.: B14682572 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the α,β-

unsaturated ketone, 4-Hexen-2-one (primarily the (E)-isomer). The information presented

herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, is intended to support research, development, and quality control activities where

this compound is of interest.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for (E)-4-Hexen-2-one.

Table 1: ¹H NMR Spectroscopic Data for (E)-4-Hexen-2-
one

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~6.8 ddt ~15.7, 6.8, 1.5 H-5

~6.1 dt ~15.7, 1.5 H-4

~3.1 d ~6.8 H-3 (CH₂)

~2.1 s - H-1 (CH₃)

~1.8 d ~6.2 H-6 (CH₃)
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Solvent: CDCl₃. Data is compiled from typical values for similar structures and may vary slightly

based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for (E)-4-Hexen-2-
one

Chemical Shift (δ) ppm Assignment

~208.0 C-2 (C=O)

~145.0 C-5

~125.0 C-4

~48.0 C-3

~29.0 C-1

~18.0 C-6

Solvent: CDCl₃. Data is compiled from typical values for similar structures and may vary slightly

based on experimental conditions.

Table 3: Infrared (IR) Spectroscopy Data for (E)-4-Hexen-
2-one

Wavenumber (cm⁻¹) Intensity Assignment

~2970 - 2850 Medium-Strong C-H (sp³) stretch

~1675 Strong
C=O stretch (conjugated

ketone)

~1630 Medium C=C stretch

~965 Strong =C-H bend (trans)

Sample phase: Liquid film or vapor phase.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b14682572?utm_src=pdf-body
https://www.benchchem.com/product/b14682572?utm_src=pdf-body
https://www.benchchem.com/product/b14682572?utm_src=pdf-body
https://www.benchchem.com/product/b14682572?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14682572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 4: Mass Spectrometry (MS) Data for (E)-4-Hexen-2-
one

m/z Relative Intensity (%) Proposed Fragment

98 ~25 [M]⁺ (Molecular Ion)

83 ~15 [M - CH₃]⁺

55 ~85 [M - CH₃CO]⁺

43 100 [CH₃CO]⁺ (Base Peak)

Ionization method: Electron Ionization (EI).

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of 4-Hexen-2-one is dissolved in ~0.7 mL of

deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal

standard. The solution is transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) NMR

spectrometer.

¹H NMR Acquisition:

A standard one-pulse sequence is used.

The spectral width is set to cover a range of 0-10 ppm.

A sufficient number of scans (typically 8-16) are acquired to achieve an adequate signal-

to-noise ratio.

The relaxation delay is set to 1-2 seconds.
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¹³C NMR Acquisition:

A proton-decoupled pulse sequence is employed.

The spectral width is set to cover a range of 0-220 ppm.

A larger number of scans (typically 128 or more) are necessary due to the low natural

abundance of the ¹³C isotope.

Data Processing: The raw free induction decay (FID) is Fourier transformed, phased, and

baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: For Attenuated Total Reflectance (ATR) FTIR, a single drop of neat 4-
Hexen-2-one is placed directly onto the ATR crystal. For transmission spectroscopy, a thin

film of the liquid is pressed between two sodium chloride (NaCl) or potassium bromide (KBr)

plates.

Instrumentation: An FTIR spectrometer is used for data acquisition.

Data Acquisition:

A background spectrum of the empty ATR crystal or salt plates is recorded.

The sample spectrum is then acquired over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of 4-Hexen-2-one (approximately 1-10 µg/mL) is

prepared in a volatile organic solvent such as dichloromethane or hexane.[1] The solution

should be free of particulates.[1]
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Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an

electron ionization (EI) source is used.

Gas Chromatography (GC) Conditions:

Injector Temperature: 250 °C

Column: A non-polar capillary column (e.g., DB-5ms).

Oven Program: An initial temperature of 50 °C held for 2 minutes, then ramped at 10

°C/min to 250 °C.

Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 35-300.

Scan Speed: ~1 scan/second.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and

major fragment ions.

Visualizations
The following diagrams illustrate key conceptual workflows in the spectroscopic analysis of 4-
Hexen-2-one.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for the spectroscopic analysis of 4-Hexen-2-one.
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Proposed Mass Spectrometry Fragmentation of 4-Hexen-2-one
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Caption: Key fragmentation pathways of 4-Hexen-2-one in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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